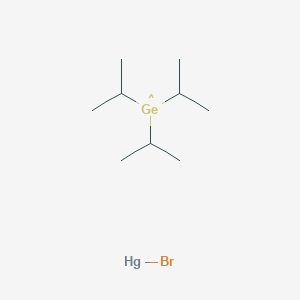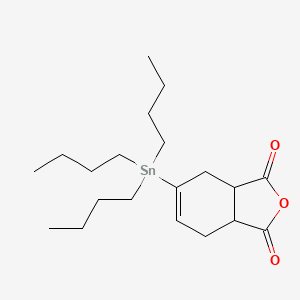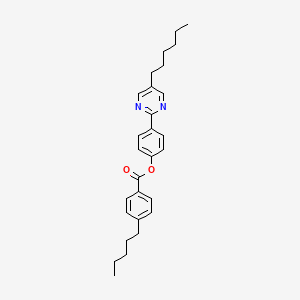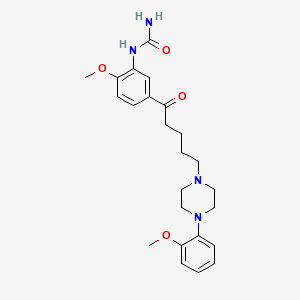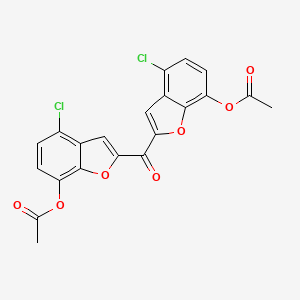
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two benzofuran rings substituted with chlorine atoms and connected through a carbonyl group, with acetate groups attached to the benzofuran rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate typically involves the following steps:
Formation of 4-chloro-1-benzofuran-2,7-diyl: This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Carbonyl Group: The carbonyl group is introduced by reacting the intermediate with a suitable carbonylating agent.
Acetylation: The final step involves the acetylation of the benzofuran rings using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carbonyl group or the benzofuran rings.
Substitution: The chlorine atoms on the benzofuran rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with modified carbonyl or benzofuran structures.
Substitution: Substituted benzofuran derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
相似化合物的比较
4-chloro-1-benzofuran-2,7-diyl acetate: A simpler derivative with only one acetate group.
Carbonylbis(benzofuran-2,7-diyl) diacetate: Lacks the chlorine substitution on the benzofuran rings.
4-chloro-1-benzofuran-2,7-diyl diacetate: Similar structure but without the carbonyl linkage.
Uniqueness: Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is unique due to the presence of both chlorine substitutions and the carbonyl linkage, which can influence its reactivity and biological activity
属性
CAS 编号 |
96795-91-4 |
|---|---|
分子式 |
C21H12Cl2O7 |
分子量 |
447.2 g/mol |
IUPAC 名称 |
[2-(7-acetyloxy-4-chloro-1-benzofuran-2-carbonyl)-4-chloro-1-benzofuran-7-yl] acetate |
InChI |
InChI=1S/C21H12Cl2O7/c1-9(24)27-15-5-3-13(22)11-7-17(29-20(11)15)19(26)18-8-12-14(23)4-6-16(21(12)30-18)28-10(2)25/h3-8H,1-2H3 |
InChI 键 |
YMJJHFIAQFTYSX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C(=C(C=C1)Cl)C=C(O2)C(=O)C3=CC4=C(C=CC(=C4O3)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


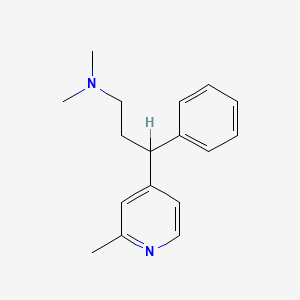
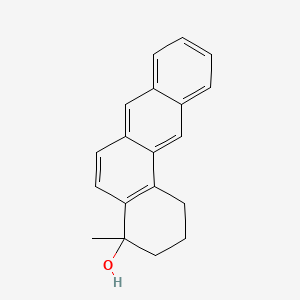

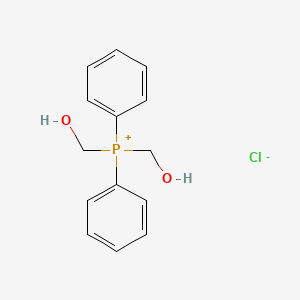
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
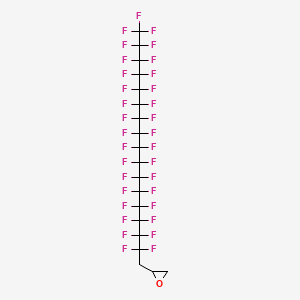
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
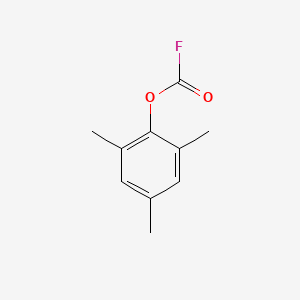

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
